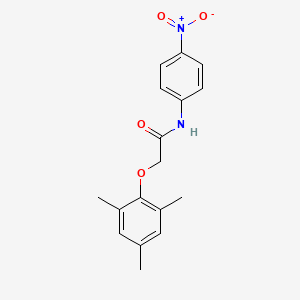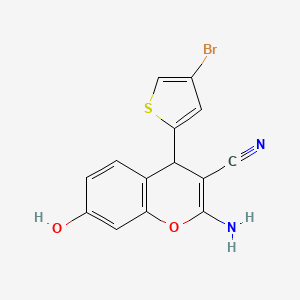![molecular formula C12H17NO2 B5136821 3-[5-(dimethylamino)-2,4-pentadien-1-ylidene]-2,4-pentanedione](/img/structure/B5136821.png)
3-[5-(dimethylamino)-2,4-pentadien-1-ylidene]-2,4-pentanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(dimethylamino)-2,4-pentadien-1-ylidene]-2,4-pentanedione, commonly known as DAPD, is a chemical compound that has gained significant attention in the field of scientific research. DAPD is a synthetic molecule that has been studied for its potential use as an antiviral agent. In
作用机制
The mechanism of action of DAPD involves its inhibition of the viral reverse transcriptase enzyme. Reverse transcriptase is an essential enzyme for the replication of retroviruses, such as HIV-1, and hepatitis B and C viruses. DAPD binds to the active site of the reverse transcriptase enzyme, preventing it from functioning properly. This results in the inhibition of viral replication and the eventual death of the virus.
Biochemical and Physiological Effects:
DAPD has been shown to have low toxicity and minimal side effects in animal studies. It is rapidly metabolized in the body, and its metabolites are excreted in the urine. DAPD has been shown to have a half-life of approximately 2 hours in humans. It has been shown to have a good safety profile, with no significant adverse effects reported in clinical trials.
实验室实验的优点和局限性
DAPD has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. It has been extensively studied for its antiviral properties, making it a valuable tool for virology research. However, there are some limitations to the use of DAPD in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. Additionally, DAPD has only been studied in vitro and in animal models, and its efficacy and safety in humans have not been fully established.
未来方向
There are several future directions for research on DAPD. One area of interest is the development of new analogs of DAPD that have improved pharmacokinetic properties and increased potency. Another area of research is the use of DAPD in combination with other antiviral agents to enhance its efficacy. Additionally, the development of DAPD as a treatment for cancer is an area of active research. Overall, the potential applications of DAPD in the fields of virology and oncology make it a promising area of research for the future.
合成方法
The synthesis of DAPD involves a series of chemical reactions that start with the reaction of 2,4-pentanedione with dimethylamine. The resulting product is then reacted with acrolein to form the final product, DAPD. The synthesis of DAPD has been optimized and improved over the years, resulting in increased yields and purity of the compound.
科学研究应用
DAPD has been extensively studied for its antiviral properties. It has been shown to inhibit the replication of several viruses, including HIV-1, hepatitis B virus, and hepatitis C virus. DAPD works by inhibiting the activity of the viral reverse transcriptase enzyme, which is essential for the replication of these viruses. DAPD has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(14)12(11(2)15)8-6-5-7-9-13(3)4/h5-9H,1-4H3/b6-5+,9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTKEBSTCHQOIY-SBIWHPGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC=CC=CN(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(=C/C=C/C=C/N(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5136744.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5136752.png)
![3-methyl-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136756.png)

![1-[(3-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5136781.png)


![3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1-(2,4,6-trichlorophenyl)-1H-pyrazole](/img/structure/B5136811.png)

![1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5136824.png)
![2-[4-(cyclopropylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5136830.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-bis(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5136837.png)
![N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5136841.png)
![6-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5136848.png)